molecular formula C16H18FN3O3S B2904181 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole CAS No. 1209197-35-2

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B2904181
CAS RN: 1209197-35-2
M. Wt: 351.4
InChI Key: VYGXRBIHXUDAMH-UHFFFAOYSA-N
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Description

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole, including those similar to the compound , have been synthesized and evaluated for their antibacterial potential. For instance, N-substituted derivatives have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria. This suggests that these compounds could play a role in the development of new antibacterial agents (Khalid et al., 2016).

Anticancer Potential

Research has also been conducted on the synthesis of 1,3,4-oxadiazole hybrids to evaluate their anticancer properties. Certain derivatives have demonstrated strong anticancer activities, highlighting their potential as candidates for anticancer drug development (Rehman et al., 2018).

Enzyme Inhibition

Compounds bearing the 1,3,4-oxadiazole moiety have been explored for their ability to inhibit enzymes, such as butyrylcholinesterase (BChE). This enzyme is linked to diseases like Alzheimer's, making these compounds of interest in the search for treatments for neurodegenerative conditions (Khalid et al., 2016).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. This indicates their potential application in agriculture for controlling bacterial infections in crops (Shi et al., 2015).

Chemical Synthesis and Drug Development

The structural complexity and biological activity of 1,3,4-oxadiazole derivatives make them valuable in drug development and synthesis of pharmacologically active molecules. Their interactions with various enzymes and receptors can lead to the development of new drugs with targeted actions for various diseases (Griffin et al., 2006).

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-13-3-1-11(2-4-13)15-18-19-16(23-15)12-7-9-20(10-8-12)24(21,22)14-5-6-14/h1-4,12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGXRBIHXUDAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

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